Triamcinolone-13C3 Acetonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

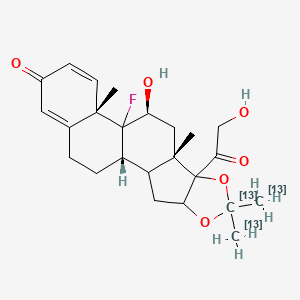

Triamcinolone-13C3 Acetonide is a synthetic corticosteroid, a derivative of triamcinolone acetonide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of corticosteroids. Triamcinolone acetonide itself is widely used in medicine for its potent anti-inflammatory and immunosuppressive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Triamcinolone-13C3 Acetonide involves the incorporation of carbon-13 isotopes into the triamcinolone acetonide structure. This can be achieved through isotopic labeling techniques during the synthesis of the precursor molecules. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is often used to verify the composition and purity of the compound .

Análisis De Reacciones Químicas

Oxidation and Hydrolysis Reactions

-

Oxidation : Tetraene acetate undergoes oxidation with potassium permanganate (KMnO₄) in acetone, introducing hydroxyl groups at strategic positions . For the 13C3 variant, acetone-13C3 replaces standard acetone to label the acetonide group.

-

Hydrolysis : The intermediate oxide is treated with NaOH in methanol/dichloromethane, cleaving ester bonds and forming triamcinolone diacetate .

Epoxidation and Fluoridation

-

Epoxy Reaction : Hydrolysate reacts with perchloric acid and N-bromosuccinimide (NBS) to form an intermediate halide, followed by sodium carbonate/potassium hydroxide treatment to yield the epoxy compound .

-

Fluorination : A fluorination step at the 9α position introduces the fluorine atom critical for glucocorticoid receptor binding .

Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄, acetone-13C3, 0–5°C | 98.5 |

| Hydrolysis | NaOH, methanol/dichloromethane, 0–5°C | 80 |

| Epoxidation | NBS, Na₂CO₃/KOH, acetone | 75 |

Metabolic Reactions

Triamcinolone-13C3 acetonide undergoes hepatic metabolism via cytochrome P450 enzymes, producing labeled metabolites detectable via mass spectrometry .

Primary Metabolic Pathways

-

6β-Hydroxylation : The major metabolite, 6β-hydroxy-triamcinolone-13C3 acetonide, retains the 13C label in the acetonide moiety .

-

21-Carboxylation : Oxidation at C21 forms 21-carboxythis compound, a less active metabolite .

Table 2: Metabolic Profile

| Metabolite | Enzyme Involved | Bioactivity Relative to Parent |

|---|---|---|

| 6β-Hydroxy-triamcinolone-13C3 acetonide | CYP3A4 | 10% |

| 21-Carboxythis compound | Alcohol dehydrogenase | <5% |

Degradation and Stability

-

Photodegradation : Exposure to UV light induces cleavage of the 16,17-acetal group, forming labeled triamcinolone and acetone-13C3 .

-

Hydrolysis : The acetonide group resists hydrolysis under physiological pH (t₁/₂ = 2.4 hours) .

Toxicokinetics

Aplicaciones Científicas De Investigación

Triamcinolone-13C3 Acetonide is extensively used in scientific research, including:

Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.

Biology: Investigating the biological effects and interactions of corticosteroids at the cellular level.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of corticosteroids in the human body.

Industry: Developing new formulations and delivery systems for corticosteroids

Mecanismo De Acción

Triamcinolone-13C3 Acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, leading to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins .

Comparación Con Compuestos Similares

Triamcinolone Acetonide: The non-labeled version of the compound, widely used in clinical settings.

Triamcinolone Hexacetonide: Another derivative with similar therapeutic applications but different pharmacokinetic properties.

Fluocinolone Acetonide: A related corticosteroid with comparable anti-inflammatory effects

Uniqueness: Triamcinolone-13C3 Acetonide is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the distribution, metabolism, and excretion of corticosteroids, which are not possible with non-labeled compounds .

Propiedades

IUPAC Name |

(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXUCZADRHECN-NULWQFMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.